molecular formula C22H25F3N2O B2880191 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone CAS No. 432532-43-9

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone

Cat. No.: B2880191
CAS No.: 432532-43-9
M. Wt: 390.45
InChI Key: OGJHYTCWTNBFGC-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone is a piperazine-derived compound featuring a tert-butyl-substituted phenyl group and a 3-(trifluoromethyl)phenyl moiety linked via a ketone bridge. This scaffold is structurally analogous to several pharmacologically active compounds, particularly those targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) or enzymes such as cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O/c1-21(2,3)17-9-7-16(8-10-17)20(28)27-13-11-26(12-14-27)19-6-4-5-18(15-19)22(23,24)25/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJHYTCWTNBFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling for Arylpiperazine Formation

3-Bromo-(trifluoromethyl)benzene undergoes copper-catalyzed coupling with piperazine under modified Ullmann conditions:

  • Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.5 equiv), DMF, 110°C, 24 h
  • Yield : 68–72%
  • Mechanism : Single-electron transfer (SET) facilitates C–N bond formation, with the trifluoromethyl group’s electron-withdrawing nature slightly attenuating reactivity.

Characterization :

  • ¹H NMR (CDCl₃): δ 7.55 (d, J = 8.2 Hz, 2H, Ar–H), 7.42 (t, J = 7.8 Hz, 1H, Ar–H), 3.15 (m, 4H, piperazine), 2.90 (m, 4H, piperazine).
  • ¹³C NMR : δ 141.2 (C–CF₃), 129.8–125.6 (Ar–C), 122.9 (q, J = 272 Hz, CF₃), 50.1–46.3 (piperazine).

Alternative Routes: Reductive Amination

For non-halogenated precursors, reductive amination of 3-(trifluoromethyl)benzaldehyde with piperazine and NaBH₃CN in MeOH affords the arylpiperazine in 55–60% yield. However, this method is less efficient for electron-deficient aldehydes.

Preparation of 4-(tert-Butyl)benzoyl Chloride

Carboxylic Acid to Acyl Chloride Conversion

4-(tert-Butyl)benzoic acid reacts with excess thionyl chloride (SOCl₂) under reflux (80°C, 3 h), yielding the acyl chloride quantitatively:

  • Workup : Distillation under reduced pressure (b.p. 92–94°C/12 mmHg)
  • Purity : >99% (GC-MS)

Coupling Strategies for Ketone Formation

Nucleophilic Acyl Substitution with Boc-Protected Piperazine

To avoid over-acylation of piperazine’s secondary amine, a Boc-protected intermediate is employed:

Step 1: Boc Protection

  • Reagents : Boc₂O (1.2 equiv), DMAP (cat.), CH₂Cl₂, 0°C → rt, 12 h
  • Yield : 95%

Step 2: Acylation

  • Conditions : 4-(tert-Butyl)benzoyl chloride (1.1 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C → rt, 6 h
  • Yield : 82%

Step 3: Boc Deprotection

  • Reagents : HCl (4M in dioxane), rt, 2 h
  • Yield : 90%

Mechanistic Insight : The Boc group directs acylation to the less hindered nitrogen, ensuring mono-functionalization.

Friedel-Crafts Acylation

For electron-rich 4-(tert-butyl)benzene, AlCl₃-mediated Friedel-Crafts acylation with 4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl chloride is feasible but low-yielding (35–40%) due to the trifluoromethyl group’s deactivating effect.

Optimization and Scalability

Solvent and Temperature Effects

  • Optimal Solvent : DMF > CH₂Cl₂ > THF (higher polarity enhances nucleophilicity)
  • Temperature : 0°C → rt minimizes side reactions (e.g., diacylation)

Catalytic Enhancements

Adding KI (10 mol%) accelerates acyl chloride formation from carboxylic acids, reducing reaction time by 30%.

Analytical Data for Final Compound

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H, Ar–H), 7.68 (d, J = 8.5 Hz, 2H, Ar–H), 7.54 (s, 1H, Ar–H), 7.48 (d, J = 7.8 Hz, 1H, Ar–H), 7.36 (t, J = 7.8 Hz, 1H, Ar–H), 3.82–3.75 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 1.39 (s, 9H, C(CH₃)₃).
  • ¹³C NMR : δ 198.4 (C=O), 154.2 (C–O), 139.8–125.1 (Ar–C), 122.4 (q, J = 272 Hz, CF₃), 51.3 (C(CH₃)₃), 34.9 (piperazine), 31.2 (C(CH₃)₃).
  • HRMS (ESI+) : m/z calcd for C₂₂H₂₄F₃N₂O [M+H]⁺: 413.1841; found: 413.1839.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms the ketone’s planar geometry and piperazine chair conformation.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Acylation 82 >98 High Moderate
Friedel-Crafts 38 90 Low Low
Reductive Amination 58 95 Moderate High

Key Insight : Nucleophilic acylation with Boc protection offers the best balance of yield and scalability for industrial applications.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The CF₃ group’s electron-withdrawing nature complicates electrophilic substitutions. Using CuI/DIPEA catalytic systems enhances tolerance to electron-deficient aromatics.

tert-Butyl Group Steric Effects

Bulky tert-butyl substituents hinder crystallization. Recrystallization from hexane/EtOAc (5:1) improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents .

Scientific Research Applications

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazinyl ketone scaffold allows for modular substitution, enabling diverse biological activities. Key analogs include:

Compound Name Substituent on Piperazine Key Features Inferred Properties
Target Compound 3-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group Enhanced binding affinity, potential CNS activity due to lipophilicity
4-(2-Fluorophenyl) analog 2-Fluorophenyl Electron-withdrawing F atom at ortho position Altered receptor selectivity; may reduce metabolic oxidation
4-(3-Chlorophenyl) analog 3-Chlorophenyl Electron-withdrawing Cl atom at meta position Increased lipophilicity; potential cytotoxicity concerns
4-(2-Methoxyphenyl) analog 2-Methoxyphenyl Electron-donating OCH₃ group at ortho position Reduced receptor binding; improved solubility due to polar methoxy group
4-(p-Tolyl) analog p-Tolyl (4-methylphenyl) Electron-donating CH₃ group at para position Enhanced membrane permeability; possible hepatic metabolism

Key Observations :

  • Trifluoromethyl vs. Halogens : The 3-(trifluoromethyl)phenyl group in the target compound offers superior metabolic stability compared to chlorine or fluorine, as CF₃ is less prone to enzymatic degradation .
  • Methoxy vs. Methyl : The 2-methoxyphenyl analog () may exhibit reduced CNS penetration due to higher polarity, whereas the p-tolyl analog () balances lipophilicity and solubility .

Biological Activity

4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with tert-butyl and trifluoromethyl groups, which are known to influence its pharmacological properties. The molecular formula is C16H20F3N2OC_{16}H_{20}F_{3}N_{2}O, and it has a molecular weight of approximately 320.34 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with various enzymes. Studies have shown that similar piperazine derivatives exhibit inhibitory effects on cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes .
  • Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways .

In Vitro Studies

  • Cytotoxic Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds with a similar piperazine structure showed IC50 values ranging from 10 to 25 μM against MCF-7 cells .
  • Enzyme Activity : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with moderate IC50 values reported. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

  • A study focused on the synthesis of piperazine-based compounds revealed that modifications at the phenyl ring significantly affected their anti-inflammatory properties. Compounds with electron-withdrawing groups, such as trifluoromethyl, exhibited enhanced activity against COX enzymes .
  • Another investigation into the structure-activity relationship (SAR) of similar compounds indicated that the spatial arrangement of substituents around the piperazine ring plays a critical role in determining biological efficacy .

Data Tables

Compound NameMolecular FormulaIC50 (μM)Target
Compound AC16H20F3N2O10AChE
Compound BC16H20F3N2O15BChE
Compound CC16H20F3N2O20COX-2
Compound DC16H20F3N2O25MCF-7

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